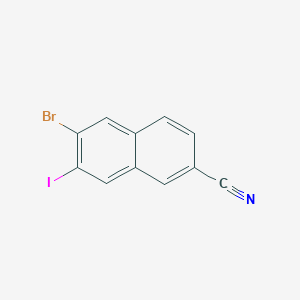

6-Bromo-7-iodo-2-naphthonitrile

Description

Contextualizing Halogenated Naphthonitriles within Contemporary Organic Synthesis

Halogenated organic compounds are fundamental in a multitude of chemical applications, from industrial processes to the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comnih.gov The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into an organic molecule can significantly alter its physical, chemical, and biological properties. numberanalytics.com This modification of reactivity and stability makes halogenation a crucial tool for chemists. numberanalytics.com

Halogenated naphthonitriles, a specific class of these compounds, serve as versatile intermediates in organic synthesis. The presence of both a cyano group and halogen substituents on the naphthalene (B1677914) core provides multiple reactive sites for further chemical transformations. Iodinated organic compounds, in particular, are valuable precursors for forming new carbon-carbon and carbon-nitrogen bonds. researchgate.net The strategic placement of different halogens, such as bromine and iodine in 6-Bromo-7-iodo-2-naphthonitrile, allows for selective reactions, a key aspect of modern synthetic strategies.

Strategic Importance of the Naphthalene Framework in Molecular Design

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a privileged structure in medicinal chemistry and materials science. researchgate.net Its rigid, planar, and aromatic nature provides a robust platform for the design of new molecules with specific functions. researchgate.net Naphthalene derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netacs.org

The versatility of the naphthalene core allows for structural modifications that can fine-tune the biological efficacy of a molecule. researchgate.net Its ability to interact with biological targets, often through intercalation with DNA or binding to enzyme active sites, makes it a valuable component in drug discovery. acs.orgnih.gov The incorporation of various functional groups onto the naphthalene framework is a common strategy to develop new therapeutic agents and functional materials. nih.gov

Chemical and Physical Properties of this compound

The specific properties of this compound are crucial for its application in synthesis. While detailed experimental data for this specific compound is not widely published, its properties can be inferred from available data on related structures and general chemical principles.

Table 1: Chemical and Physical Properties of this compound This table is populated with computed data and information from chemical suppliers and may not represent experimentally verified values.

| Property | Value | Source |

| Molecular Formula | C11H5BrIN | pharmaffiliates.com |

| Molecular Weight | 357.98 g/mol | pharmaffiliates.com |

| CAS Number | 1042170-69-3 | pharmaffiliates.com |

| Appearance | Light Yellow Solid | pharmaffiliates.com |

| Storage | 2-8°C Refrigerator | pharmaffiliates.com |

Research Findings and Applications

While specific research exclusively focused on this compound is limited in publicly accessible literature, its utility can be understood through its role as an intermediate in the synthesis of more complex molecules. One notable application is its use in the preparation of fused aromatic phosphonates, which have been investigated as PTP-1B inhibitors. pharmaffiliates.com This highlights the compound's role as a key building block in the development of potential therapeutic agents.

The synthesis of such dihalogenated naphthonitriles often involves multi-step processes starting from simpler naphthalene derivatives like 2-naphthol. orgsyn.orgchemicalbook.com The stepwise introduction of bromo and iodo groups, along with the nitrile functionality, requires careful control of reaction conditions to achieve the desired regioselectivity.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-iodonaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrIN/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDYINYNALGSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C=C1C#N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Mechanistic Investigations into 6 Bromo 7 Iodo 2 Naphthonitrile Transformations

Elucidation of Reaction Pathways and Intermediates for Naphthonitrile Formation

The formation of 6-bromo-7-iodo-2-naphthonitrile itself would likely proceed through a multi-step synthetic sequence starting from a more readily available naphthalene (B1677914) derivative. A plausible pathway could involve the sequential halogenation and cyanation of a suitable naphthalene precursor.

For instance, the synthesis could commence with 2-naphthol, which can be brominated to introduce the bromo group. A subsequent iodination step would yield a dihalogenated naphthol. The conversion of the hydroxyl group to a nitrile could then be achieved through various methods, such as a Sandmeyer-type reaction on an amino-naphthalene intermediate or by palladium-catalyzed cyanation of a triflate derivative.

The reaction intermediates in such a sequence would include:

Brominated naphthalene derivatives: Formed during the initial electrophilic aromatic substitution.

Dihalogenated naphthalene derivatives: Resulting from the second halogenation step.

Naphthylamine or naphthyl triflate intermediates: Depending on the chosen route for introducing the nitrile group.

Role of Transition Metal and Organocatalysis in Directed Synthesis

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and would be instrumental in the directed synthesis and functionalization of this compound.

For Naphthonitrile Formation: Palladium-catalyzed cyanation reactions are a powerful method for introducing the nitrile group onto an aromatic ring. researchgate.net In the context of synthesizing this compound, a key step could involve the palladium-catalyzed cyanation of a dihalogenated naphthalene precursor that has a suitable leaving group (like a triflate) at the 2-position. The catalytic cycle would typically involve:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-leaving group bond.

Transmetalation: A cyanide source, such as zinc cyanide or potassium ferrocyanide, transfers the cyanide group to the palladium center.

Reductive Elimination: The desired naphthonitrile is formed, and the Pd(0) catalyst is regenerated.

For Derivatization Reactions: The differential reactivity of the C-Br and C-I bonds is key to the regioselective functionalization of this compound. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the C-Br bond. This allows for selective substitution at the 7-position.

Organocatalysis could potentially play a role in specific transformations, for instance, in asymmetric reactions to introduce chiral centers if the naphthalene core is further elaborated. However, for the fundamental synthesis and regioselective cross-coupling, transition metal catalysis is the more established and likely approach.

Understanding Regiochemical and Stereochemical Control in Derivatization Reactions

Regiochemical Control: The primary handle for regiochemical control in the derivatization of this compound lies in the disparate reactivity of the two halogen atoms in transition metal-catalyzed cross-coupling reactions.

| Bond | Relative Reactivity in Pd-catalyzed Cross-Coupling | Preferred Reaction Site |

| C-I | Higher | 7-position |

| C-Br | Lower | 6-position |

This predictable difference allows for a stepwise functionalization strategy. A reaction can be performed under conditions that selectively cleave the C-I bond, allowing for the introduction of a substituent at the 7-position while leaving the bromo group at the 6-position intact for a subsequent, different transformation.

Stereochemical Control: For the parent compound, this compound, there are no stereocenters. Stereochemical considerations would only become relevant upon derivatization reactions that introduce chirality. For example, if a substituent introduced via a cross-coupling reaction contains a chiral center, or if a subsequent reaction creates one on the naphthalene scaffold or its side chains, then the stereochemical outcome would need to be controlled. This could be achieved through the use of chiral catalysts (either transition metal complexes with chiral ligands or organocatalysts) or by employing chiral starting materials.

Kinetic and Thermodynamic Aspects of Synthetic Processes

Kinetic vs. Thermodynamic Control: In the context of naphthalene functionalization, the concept of kinetic versus thermodynamic control is well-illustrated by the sulfonation of naphthalene. While not directly involving this compound, this example highlights how reaction conditions can influence the product distribution.

Kinetic Product: Formed faster, usually at lower temperatures. The transition state leading to this product has a lower activation energy.

Thermodynamic Product: More stable, favored at higher temperatures where an equilibrium can be established, allowing for the conversion of the kinetic product to the more stable thermodynamic product.

For the derivatization of this compound, the selective reaction at the more labile C-I bond is a kinetically controlled process. Under more forcing conditions or with certain catalysts, isomerization or reaction at the C-Br bond might become more prevalent, reflecting a shift towards thermodynamic control.

Thermodynamic Stability: The thermodynamic stability of intermediates and products is a crucial driving force in chemical reactions. In the synthesis of this compound, the formation of the aromatic naphthalene ring system is a major thermodynamic driving force. In its derivatization, the relative stability of the resulting products will influence the position of equilibrium in reversible reactions. Computational studies, such as Density Functional Theory (DFT), could provide valuable insights into the relative energies of intermediates, transition states, and products, thereby helping to predict the feasibility and selectivity of various transformations. nih.gov

Iv. Reactivity Profile and Derivatization Strategies of 6 Bromo 7 Iodo 2 Naphthonitrile

Catalytic Cross-Coupling Reactions

Palladium and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These methodologies have been extensively applied to aryl halides, and 6-Bromo-7-iodo-2-naphthonitrile serves as an excellent substrate for such transformations.

Palladium-Catalyzed C-C, C-N, and C-O Coupling Methods

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis, and they play a crucial role in the functionalization of halogenated naphthalene (B1677914) derivatives. nih.gov The differential reactivity of the C-I and C-Br bonds in this compound allows for selective and sequential couplings.

Sonogashira Coupling: The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a highly efficient method for the formation of C(sp)-C(sp²) bonds. libretexts.orgwikipedia.org In the case of dihalogenated substrates like this compound, the reaction typically occurs preferentially at the more reactive carbon-iodine bond. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating oxidative addition to the palladium(0) catalyst.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Amine (e.g., triethylamine, diethylamine) |

| Solvent | DMF, ether, or amine solvent |

| Temperature | Room temperature to mild heating |

This table presents typical conditions for the Sonogashira reaction. Specific conditions for this compound may vary.

Suzuki Coupling: The Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with a halide, is another cornerstone of palladium-catalyzed C-C bond formation. uwindsor.ca Similar to the Sonogashira reaction, the greater reactivity of the C-I bond allows for selective coupling at the 7-position of this compound, leaving the bromo group intact for subsequent transformations. The choice of palladium catalyst and base is crucial for achieving high yields and selectivity. uwindsor.ca

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. chemspider.comresearchgate.netrsc.org This reaction is instrumental in the synthesis of a wide range of nitrogen-containing compounds. For this compound, amination can be directed to either the iodo or bromo position, often with selectivity favoring the more labile C-I bond under carefully controlled conditions. The choice of palladium catalyst, ligand, and base is critical in controlling the reaction's outcome. chemspider.comresearchgate.net

Copper-Mediated Functionalization Reactions

While palladium catalysis is prevalent, copper-mediated reactions also offer valuable pathways for the functionalization of aryl halides. Copper catalysis can be particularly useful for certain transformations and can sometimes offer complementary reactivity to palladium-based systems. For instance, copper-catalyzed coupling reactions are known to be effective for the formation of C-O and C-S bonds. Although less common than palladium-catalyzed methods for C-C and C-N bond formation with dihalo-naphthalenes, copper catalysis remains a relevant tool in the synthetic chemist's arsenal.

Cross-Electrophile Coupling Approaches Utilizing Dihalo-Naphthalenes

Traditional cross-coupling reactions typically involve the reaction of an electrophile with a pre-formed organometallic nucleophile. In contrast, cross-electrophile coupling, also known as reductive coupling, enables the direct coupling of two different electrophiles. nih.govresearchgate.net This approach avoids the often-sensitive organometallic intermediates. For a dihalo-naphthalene like this compound, this strategy could, in principle, allow for the coupling of both the bromo and iodo positions with another electrophile in a controlled manner. Recent advancements have seen the development of metallaphotoredox catalysis for the cross-electrophile coupling of aryl halides with other electrophiles, such as α-chloro carbonyls and aliphatic bromides. princeton.eduprinceton.edu

Selective Functionalization at Bromo and Iodo Centers

The presence of two different halogen atoms on the naphthalene ring of this compound is the key to its utility as a versatile synthetic intermediate. The difference in reactivity between the bromo and iodo substituents allows for selective and sequential functionalization.

Differential Reactivity of Halogens in Polyhalogenated Naphthalenes

The reactivity of halogens in polyhalogenated aromatic compounds generally follows the order I > Br > Cl > F in many catalytic cross-coupling reactions. rsc.org This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond undergoes oxidative addition to low-valent transition metal catalysts, such as palladium(0), more readily than the stronger C-Br bond. This inherent difference in reactivity allows for the selective functionalization of the iodo-substituted position while leaving the bromo-substituted position available for a subsequent, different transformation. This sequential approach is a powerful strategy for the synthesis of highly substituted and complex naphthalene derivatives.

Table 2: General Reactivity Order of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | Relative Reactivity |

| Iodo | Highest |

| Bromo | Intermediate |

| Chloro | Lower |

| Fluoro | Lowest |

This table illustrates the general trend in reactivity for aryl halides in common palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution and Addition Reactions

While catalytic cross-coupling reactions are the most common methods for functionalizing this compound, nucleophilic aromatic substitution (SNAr) reactions are also a possibility, although generally less favored for simple aryl halides unless activated by strongly electron-withdrawing groups. The nitrile group at the 2-position does provide some activation, but typically, harsh conditions would be required for SNAr to occur at either the bromo or iodo position.

Nucleophilic addition to the nitrile group itself is another potential reaction pathway. The cyano group can undergo hydrolysis, reduction, or reaction with organometallic reagents to afford carboxylic acids, amines, or ketones, respectively. These transformations further expand the synthetic utility of derivatives obtained from the initial cross-coupling reactions at the halogenated positions.

Limited Publicly Available Data on the Reactivity of this compound

Despite a comprehensive search of available scientific literature, detailed research findings specifically concerning the reactivity and derivatization of the chemical compound this compound are not extensively documented in publicly accessible sources. This scarcity of specific data prevents a thorough and detailed exposition on the transformations of its nitrile group, its use in annulation and cyclization reactions, and its role in the regioselective synthesis of advanced naphthyl derivatives as per the requested outline.

The presence of three distinct reactive sites—the nitrile group, the bromo substituent, and the iodo substituent—makes this compound a potentially valuable building block in organic synthesis. The differential reactivity of the carbon-bromine and carbon-iodine bonds would be expected to allow for selective, stepwise functionalization, most likely through palladium-catalyzed cross-coupling reactions. This would enable the regioselective introduction of various substituents and the construction of complex molecular architectures.

Furthermore, the dihalogenated naphthalene core of this compound suggests its potential as a precursor for the synthesis of fused heterocyclic systems through annulation and cyclization strategies. Such reactions are crucial in materials science and medicinal chemistry for creating novel polycyclic aromatic compounds. One available source notes that 6-bromo-7-iodo-2-naphthalenecarbonitrile (B15351722) serves as an intermediate in the preparation of fused aromatic phosphonates, which are investigated as PTP-1B inhibitors. pharmaffiliates.com This indicates its use in building more complex, biologically relevant molecules, though the specific reaction pathways are not detailed.

While the fundamental reactivity of the functional groups present in this compound can be predicted from general organic chemistry principles, the absence of specific published research on this compound limits the ability to provide a detailed, evidence-based article on its reactivity profile and derivatization strategies. Further experimental investigation and publication in peer-reviewed journals would be necessary to fully elucidate the chemical behavior of this compound.

V. Sophisticated Spectroscopic and Structural Characterization of 6 Bromo 7 Iodo 2 Naphthonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity and assigning the specific proton (¹H) and carbon (¹³C) environments within 6-bromo-7-iodo-2-naphthonitrile and its derivatives.

In a typical ¹H NMR spectrum of a substituted naphthonitrile, the aromatic protons will appear as a series of multiplets in the downfield region, generally between 7.5 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) are highly sensitive to the nature and position of the substituents on the naphthalene (B1677914) ring. For this compound, the protons on the naphthalene core would exhibit distinct signals, allowing for their unambiguous assignment. For instance, in related naphthalimide derivatives, aromatic protons have been observed in the range of 7.7 to 8.9 ppm. mdpi.com

¹³C NMR spectroscopy provides complementary information, with the carbon atoms of the naphthalene ring and the nitrile group resonating at characteristic chemical shifts. The carbon attached to the electron-withdrawing nitrile group would appear significantly downfield. The carbon atoms bonded to the bromine and iodine atoms would also exhibit characteristic shifts influenced by the heavy atom effect. In similar naphthalene derivatives, carbon signals have been assigned across a broad range from approximately 120 to 167 ppm. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively correlate proton and carbon signals, providing a complete and unambiguous structural assignment. mdpi.com

Below is an interactive data table summarizing typical ¹H and ¹³C NMR chemical shift ranges for related naphthalene derivatives.

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 7.5 - 9.0 | The precise shifts and coupling patterns depend on the substitution pattern. |

| ¹³C (Aromatic) | 120 - 150 | Carbons bearing substituents will show distinct chemical shifts. |

| ¹³C (Nitrile) | 115 - 125 | The nitrile carbon is typically found in this region. |

| ¹³C (C-Br) | 110 - 130 | The chemical shift is influenced by the bromine substituent. |

| ¹³C (C-I) | 80 - 100 | The heavy iodine atom causes a significant upfield shift. |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a molecular fingerprint of this compound, revealing key functional groups and providing insights into its conformational properties.

FT-IR Spectroscopy: The FT-IR spectrum is characterized by absorption bands corresponding to the vibrational modes of the molecule. A prominent and sharp absorption band is expected in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring are observed in the 1400-1600 cm⁻¹ region. polimi.it The C-Br and C-I stretching vibrations will be found in the lower frequency "fingerprint" region of the spectrum, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The symmetric vibrations of the naphthalene ring system are often strong in the Raman spectrum. The analysis of both FT-IR and Raman spectra allows for a more complete vibrational assignment, aided by theoretical calculations. niscpr.res.in For the parent naphthalene molecule, vibrational modes have been extensively studied and provide a basis for understanding the spectra of its derivatives. researchgate.netnist.govcdnsciencepub.com

An interactive data table of characteristic vibrational frequencies for key functional groups is presented below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C≡N | Stretching | 2220 - 2240 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-Br | Stretching | 500 - 600 |

| C-I | Stretching | 400 - 500 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the molecular formula of this compound. researchgate.net By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of the elemental composition.

For C₁₁H₅BrIN, the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), will result in a distinctive isotopic cluster in the mass spectrum, further confirming the identity of the compound. This technique is crucial for differentiating between isomers and compounds with the same nominal mass. The identity of related compounds, such as 6-bromo-7H-purine, has been confirmed using HRMS. nih.gov

| Property | Value |

| Molecular Formula | C₁₁H₅BrIN |

| Monoisotopic Mass | 357.8647 g/mol |

| Appearance | Light Yellow Solid |

Note: The appearance is based on a product listing for a similar compound. pharmaffiliates.com

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Elucidation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful methods for probing the electronic structure of this compound and its derivatives. These techniques provide information about the energy levels of the molecule's π-electron system.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of a naphthalene derivative typically shows several absorption bands corresponding to π-π* electronic transitions. researchgate.net The positions and intensities of these bands are influenced by the substituents on the naphthalene core. The presence of the bromo, iodo, and nitrile groups will cause shifts in the absorption maxima compared to unsubstituted naphthalene. For example, the introduction of an OH group at different positions on the naphthalene ring alters the electronic transitions. researchgate.net

Emission Spectroscopy (Fluorescence): Upon excitation with light of an appropriate wavelength, some naphthalene derivatives exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state. The fluorescence properties, including the emission wavelength and intensity, are sensitive to the molecular structure and the solvent environment.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of molecules. For compounds like this compound, CV can be used to determine the potentials at which the molecule undergoes oxidation and reduction.

The reduction and oxidation potentials are influenced by the electron-donating or electron-withdrawing nature of the substituents on the naphthalene ring. aalto.fiiaea.org The nitrile group is electron-withdrawing and is expected to make the reduction of the naphthalene system more favorable. The electrochemical behavior of related naphthalene diimides has been studied, revealing that substituents and pH can tune the redox properties. researchgate.net These studies provide a framework for understanding the potential electrochemical behavior of this compound.

X-ray Crystallography for Solid-State Structural Determination

A single-crystal X-ray diffraction study of this compound would reveal the exact geometry of the naphthalene ring system, which may exhibit slight deviations from planarity due to the steric bulk of the iodine and bromine substituents. It would also provide insights into intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal packing. The crystal structures of related naphthalene derivatives, such as di(naphthalen-2-yl)sulfane and various 1-oxo-1,2-dihydronaphthalene derivatives, have been determined, showcasing the diverse packing motifs that can be adopted. epa.govresearchgate.net The structure of naphthalene dioxygenase has also been studied, revealing details of substrate binding. nih.gov

Analysis of Photophysical Properties (e.g., Fluorescence Quantum Yields, Lifetime Measurements)

A detailed analysis of the photophysical properties of this compound and its derivatives provides a deeper understanding of their behavior upon light absorption.

Fluorescence Quantum Yield: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is highly dependent on the molecular structure and the presence of non-radiative decay pathways. The heavy bromine and iodine atoms in this compound are expected to promote intersystem crossing to the triplet state, which would likely lead to a low fluorescence quantum yield.

Fluorescence Lifetime: The fluorescence lifetime (τf) is the average time the molecule spends in the excited singlet state before returning to the ground state. Lifetime measurements can provide information about the rates of both radiative (fluorescence) and non-radiative decay processes. The photophysical properties of related compounds, such as 6-bromo-2-naphthol, have been investigated to understand their excited-state behavior. nsf.gov

Vi. Computational and Theoretical Investigations of 6 Bromo 7 Iodo 2 Naphthonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties.

Hypothetical Application to 6-Bromo-7-iodo-2-naphthonitrile:

A DFT study of this compound would begin with the optimization of its molecular geometry to find the most stable arrangement of its atoms. From this optimized structure, a wealth of information could be derived. Analysis of the electron density distribution would reveal the nature of the chemical bonds, including the covalent character of the C-Br, C-I, and C-CN bonds, and the aromaticity of the naphthalene (B1677914) core.

Key parameters that could be calculated include:

Bond Lengths and Angles: Precise values for all bond lengths and angles would provide a detailed 3D structure.

Molecular Electrostatic Potential (MEP) Map: This would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, highlighting areas prone to electrophilic or nucleophilic attack.

A hypothetical data table summarizing the results of such a DFT calculation is presented below. Please note that these values are illustrative and not based on actual published research.

| Parameter | Hypothetical Value |

| C-Br Bond Length | 1.90 Å |

| C-I Bond Length | 2.10 Å |

| C-CN Bond Length | 1.45 Å |

| Dipole Moment | 2.5 D |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule and its interactions with its environment.

Hypothetical Application to this compound:

For a relatively rigid molecule like this compound, MD simulations would be most valuable for understanding its behavior in different solvent environments and its potential to form intermolecular interactions. Simulations could reveal how the molecule interacts with water, organic solvents, or within a crystal lattice.

Key insights from MD simulations could include:

Solvation Shell Structure: Analysis of the radial distribution functions would show how solvent molecules arrange themselves around the solute.

Intermolecular Hydrogen Bonding: Although this compound does not have traditional hydrogen bond donors, the nitrogen of the nitrile group could act as a hydrogen bond acceptor.

π-π Stacking Interactions: The aromatic naphthalene core could engage in stacking interactions with other aromatic systems, which is crucial for understanding its behavior in condensed phases and its potential binding to biological targets.

Prediction of Reactivity and Selectivity through Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a chemical reactivity theory that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule to predict the outcome of chemical reactions. The energy and spatial distribution of these orbitals are key to understanding a molecule's ability to donate or accept electrons.

Hypothetical Application to this compound:

FMO theory would be instrumental in predicting the reactivity of this compound in various chemical transformations. The HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO would highlight the sites prone to nucleophilic attack.

A hypothetical FMO analysis could yield the following data:

| Orbital | Hypothetical Energy (eV) | Location of Highest Density |

| HOMO | -6.5 | Naphthalene ring |

| LUMO | -1.2 | Naphthalene ring, with contributions from the C-Br and C-I bonds |

| HOMO-LUMO Gap | 5.3 | - |

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO would guide predictions about the regioselectivity of reactions such as nucleophilic aromatic substitution or electrophilic addition.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling in Chemical Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

Hypothetical Application to this compound:

Given that this compound is a known intermediate in the synthesis of PTP-1B inhibitors, a QSAR study could be highly relevant. If a series of analogues were synthesized by modifying the bromo, iodo, and nitrile groups, a QSAR model could be developed to correlate specific structural features with their inhibitory potency against PTP-1B.

The process would involve:

Data Set Collection: Synthesizing and testing a series of related compounds for their PTP-1B inhibitory activity.

Descriptor Calculation: Calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound.

Model Development: Using statistical methods to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Testing the predictive power of the model using an external set of compounds.

Such a model could then be used to predict the activity of yet-to-be-synthesized derivatives of this compound, thereby guiding the design of more potent inhibitors.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug design for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Hypothetical Application to this compound:

While this compound itself may not be the final active inhibitor, molecular docking could be used to study how its derivatives might bind to the active site of PTP-1B. The known use of this compound as a precursor for PTP-1B inhibitors strongly suggests that its core structure is a suitable scaffold for binding to this enzyme.

A molecular docking study would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of PTP-1B (from the Protein Data Bank) and generating a 3D model of a derivative of this compound.

Docking Simulation: Using a docking program to explore the possible binding poses of the ligand within the active site of the protein.

Analysis of Binding Modes: Identifying the most likely binding pose and analyzing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex.

The results would provide valuable insights into the mechanism of inhibition and could guide the design of new derivatives with improved binding affinity and selectivity. For instance, the bromine and iodine atoms could potentially form halogen bonds with electron-donating residues in the active site, a type of interaction that is increasingly recognized as important in drug-receptor binding.

Vii. Applications of 6 Bromo 7 Iodo 2 Naphthonitrile As a Strategic Synthetic Building Block

An Enabling Reagent in the Construction of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The synthesis of complex, extended π-systems, such as polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues, is a significant area of chemical research, driven by their interesting electronic and photophysical properties. researchgate.netnih.gov 6-Bromo-7-iodo-2-naphthonitrile is a key player in this field, acting as a versatile scaffold for the construction of larger aromatic structures. The disparate reactivity of the C-I and C-Br bonds towards metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allows for a stepwise and controlled elaboration of the naphthalene (B1677914) core.

For instance, the more reactive C-I bond can be selectively coupled with an arylboronic acid under palladium catalysis, leaving the C-Br bond intact for a subsequent, different coupling reaction. This sequential approach provides a powerful tool for the regioselective synthesis of unsymmetrically substituted naphthalene derivatives, which are precursors to a wide range of complex PAHs. rsc.org Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for annulation reactions to form new rings, including nitrogen-containing heterocycles.

Development of Advanced Molecular Architectures for Materials Science Research

In the quest for novel materials with tailored electronic and optical properties, this compound has emerged as a valuable starting material. jlu.edu.cn The rigid naphthalene core provides a robust and planar platform, while the electron-withdrawing nitrile group and the polarizable halogen atoms can be used to fine-tune the electronic characteristics of the resulting molecules. These features are highly desirable in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

By employing cross-coupling strategies at the bromo and iodo positions, researchers can introduce a variety of functional groups, including donor and acceptor moieties, to create donor-acceptor (D-A) type molecules. nih.gov This molecular design strategy is crucial for controlling the frontier molecular orbital energy levels (HOMO and LUMO) and, consequently, the charge transport and photophysical properties of the material. The ability to systematically modify the molecular structure through the versatile chemistry of this compound allows for the establishment of structure-property relationships, which is essential for the rational design of next-generation organic electronic materials.

Precursor for the Synthesis of Naphthalene-Based Ligands and Catalysts

The development of new ligands is a cornerstone of progress in homogeneous catalysis. Naphthalene-based scaffolds have been incorporated into a variety of successful ligand families, and this compound provides a convenient entry point to novel ligand structures. The bromo and iodo substituents serve as handles for the introduction of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, via cross-coupling reactions.

The nitrile group can also be a participant in ligand design. It can be maintained as a polar, electron-withdrawing group to modulate the electronic properties of the ligand, or it can be chemically transformed. For example, hydrolysis of the nitrile to a carboxylic acid or its conversion to a tetrazole ring can introduce new coordination sites or alter the steric and electronic environment of the resulting metal complex. The sequential and regioselective functionalization of the this compound core allows for the synthesis of a diverse library of naphthalene-based ligands with finely tuned properties for a range of catalytic applications.

Integration into Scaffolds for Diverse Chemical Probe and Sensor Development

The development of chemical probes and sensors for the detection of specific analytes is a rapidly growing field with applications in environmental monitoring, medical diagnostics, and cell biology. The naphthalene core is a well-known fluorophore, and its photophysical properties can be sensitive to its substitution pattern. This makes this compound an attractive starting material for the construction of fluorescent probes and sensors.

The bromo and iodo positions can be functionalized with recognition moieties that selectively bind to a target analyte. This binding event can lead to a change in the fluorescence properties of the naphthalene core, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. The electron-withdrawing nature of the nitrile group can also play a role in modulating the photophysical properties of the sensor. The ability to systematically modify the structure of the probe through the versatile chemistry of this compound allows for the optimization of its sensitivity and selectivity for a particular analyte.

Role in Expanding Chemical Space for Novel Organic Compounds

The concept of "chemical space" refers to the vast number of possible molecules that could be synthesized. nih.gov The exploration of this space is a fundamental goal of organic chemistry, as it can lead to the discovery of new compounds with valuable properties. This compound, with its three distinct functional groups, serves as an excellent platform for expanding the accessible chemical space of naphthalene derivatives.

The ability to perform selective and sequential reactions at the C-Br, C-I, and CN positions allows for the generation of a large and diverse library of compounds from a single starting material. This combinatorial-like approach can be used to rapidly explore structure-activity relationships in medicinal chemistry programs or to screen for new materials with desired properties. The rich and varied chemistry of this compound makes it a powerful tool for the discovery of novel organic compounds with potential applications in a wide range of scientific disciplines.

Q & A

Q. What synthetic routes are commonly used to prepare 6-Bromo-7-iodo-2-naphthonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation of naphthonitrile precursors. For example, bromination and iodination can be achieved using electrophilic aromatic substitution (EAS) with reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) in polar aprotic solvents (e.g., DMF or DCM). Optimization includes:

- Catalyst selection : Lewis acids (e.g., FeCl₃) to activate halogenating agents.

- Temperature control : Moderate heating (60–80°C) to balance reaction rate and side-product formation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity, as validated by HPLC .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to identify substituent positions (e.g., deshielding effects of electron-withdrawing nitrile and halogens).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z ≈ 332.85 for C₁₁H₆BrIN).

- Infrared (IR) spectroscopy : A sharp peak near ~2230 cm⁻¹ confirms the nitrile group.

- Purity assessment : HPLC (high-performance liquid chromatography) with UV detection, as referenced in halogenated naphthylamine analyses .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic effects : The electron-withdrawing nitrile and halogens deactivate the aromatic ring, requiring strong catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Iodine’s larger atomic radius enhances oxidative addition in palladium-catalyzed reactions compared to bromine.

- Steric effects : Adjacent halogens (positions 6 and 7) may hinder coupling at position 2. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals.

- Experimental validation : Compare coupling yields using aryl boronic acids with varying steric demands under identical conditions.

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound across studies?

- Methodological Answer :

- Reproducibility protocols : Standardize solvent systems (e.g., DMSO vs. THF) and storage conditions (e.g., inert atmosphere, −20°C) to minimize degradation.

- Advanced characterization : Use X-ray crystallography to confirm molecular packing and stability.

- Data reconciliation : Cross-reference thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Contradictions may arise from impurity profiles, as seen in halogenated phenylacetic acid studies .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting groups : Temporarily protect the nitrile with trimethylsilyl groups to prevent nucleophilic attack.

- Sequential halogenation : Prioritize iodination before bromination to avoid overhalogenation, leveraging iodine’s lower reactivity in EAS.

- Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound in cross-coupling reactions?

- Methodological Answer :

- Control experiments : Replicate studies using identical catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligand systems (e.g., XPhos vs. SPhos).

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) affecting yield.

- Collaborative verification : Cross-validate results with independent labs, as emphasized in open-data frameworks for health research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.